![molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7](/img/structure/B12522855.png)
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a trimethoxysilylpropyl group. This compound is known for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.
Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring.
N-(3-Trimethoxysilylpropyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is unique due to the presence of both a pyridine ring and a trimethoxysilylpropyl group. This combination allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific research and industrial applications.
Propriétés
Numéro CAS |
657402-98-7 |
|---|---|
Formule moléculaire |
C12H20N2O4Si |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15) |
Clé InChI |
OAVLCVOXGYIFPL-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)

silane](/img/structure/B12522793.png)

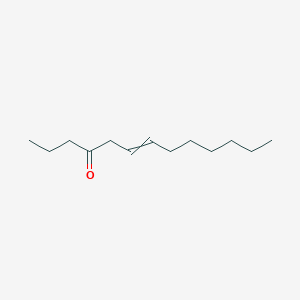
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
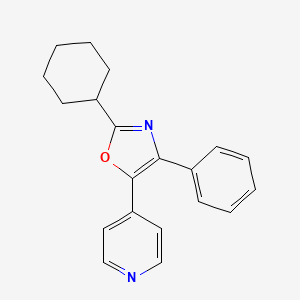
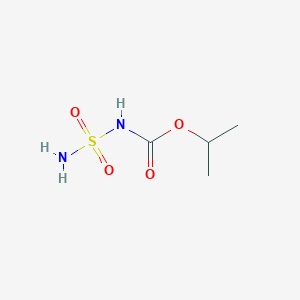

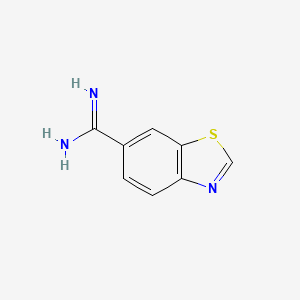
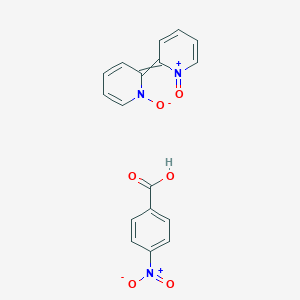
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
